4-Bromo-1,2,3-benzothiadiazole
Overview
Description
4-Bromo-1,2,3-benzothiadiazole is a heterocyclic compound that features a benzene ring fused with a thiadiazole ring, with a bromine atom attached at the fourth position. This compound is of significant interest due to its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, particularly in the field of optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2,3-benzothiadiazole can be synthesized through the bromination of 1,2,3-benzothiadiazole. The process involves the reaction of 1,2,3-benzothiadiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products:
Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,3-benzothiadiazole is primarily related to its electron-withdrawing nature. This property allows it to stabilize negative charges and facilitate various chemical reactions. In biological systems, its mechanism of action is being studied for potential interactions with molecular targets, such as enzymes and receptors, through its ability to modulate electronic properties .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains two bromine atoms, increasing its reactivity and potential for cross-coupling reactions.
5-Bromo-2,1,3-benzothiadiazole: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Bromo-1,2,3-benzothiadiazole is unique due to its specific bromine substitution, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
4-bromo-1,2,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTJVGRMHKCMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31860-00-1 | |
Record name | 4-bromo-1,2,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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